
4-iso-Butoxyphenyl methyl sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-iso-Butoxyphenyl methyl sulfide is an organic compound with the molecular formula C11H16OS. It contains a phenyl ring substituted with an iso-butoxy group and a methyl sulfide group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-iso-Butoxyphenyl methyl sulfide typically involves the reaction of 4-iso-butoxyphenol with methylthiol in the presence of a suitable catalyst. One common method includes the use of benzyl bromides as starting materials in the presence of potassium thioacetate and Oxone®, which are low-cost and readily accessible chemicals . This method is highly compatible with a variety of functional groups and delivers sulfides in good yields.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of metal-containing ionic liquid-based catalysts. These catalysts can catalyze selective oxidation reactions and are highly used in chemical processes . The immobilization of these catalysts on diverse solid supports allows for easy separation and recycling after the reaction.
Análisis De Reacciones Químicas
Types of Reactions: 4-iso-Butoxyphenyl methyl sulfide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions can occur at the phenyl ring or the sulfur atom, often using reagents like halides or nucleophiles.
Major Products:
Oxidation: The major products of oxidation are sulfoxides and sulfones.
Reduction: Reduction typically yields the corresponding thiol or sulfide.
Substitution: Substitution reactions can produce a variety of derivatives depending on the substituents used.
Aplicaciones Científicas De Investigación
4-iso-Butoxyphenyl methyl sulfide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Mecanismo De Acción
The mechanism of action of 4-iso-Butoxyphenyl methyl sulfide involves its interaction with molecular targets through its sulfide group. In oxidation reactions, the sulfide group is converted to a sulfoxide or sulfone, which can further interact with biological molecules. The compound may also participate in radical reactions, where the formation of sulfur radicals plays a crucial role .
Comparación Con Compuestos Similares
- Methyl phenyl sulfide
- Methyl-p-tolylsulfide
- 4-chlorothioanisole
- 4-bromothioanisole
- Ethylphenylsulfide
Comparison: 4-iso-Butoxyphenyl methyl sulfide is unique due to the presence of the iso-butoxy group, which imparts distinct chemical properties compared to other similar compounds. This structural difference can influence its reactivity and the types of reactions it undergoes .
Propiedades
Fórmula molecular |
C11H16OS |
|---|---|
Peso molecular |
196.31 g/mol |
Nombre IUPAC |
1-(2-methylpropoxy)-4-methylsulfanylbenzene |
InChI |
InChI=1S/C11H16OS/c1-9(2)8-12-10-4-6-11(13-3)7-5-10/h4-7,9H,8H2,1-3H3 |
Clave InChI |
SVOLIQXPWTWDEH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC1=CC=C(C=C1)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-((3-(benzo[c][1,2,5]thiadiazole-4-sulfonamido)quinoxalin-2-yl)amino)phenyl)acetamide](/img/structure/B12635469.png)
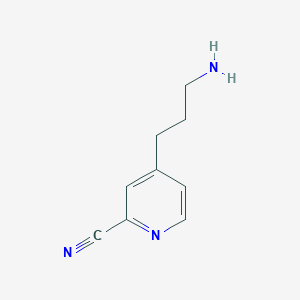
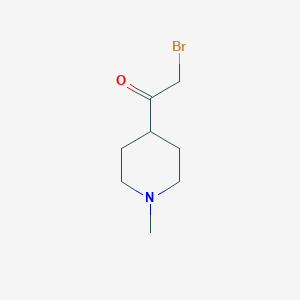
![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B12635482.png)
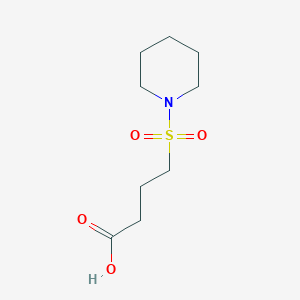
![2,2-dimethyl-4-{[(4-methylcyclohexyl)amino]methyl}tetrahydro-2H-pyran-4-ol](/img/structure/B12635509.png)

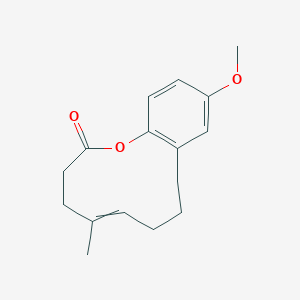
![2-[(2-Bromophenyl)sulfonyl]pyridine](/img/structure/B12635534.png)
![3-(Pyrrolidin-3-yl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B12635535.png)
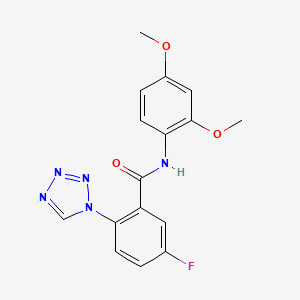
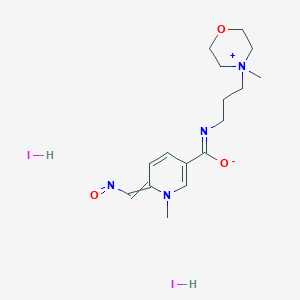
![Methyl N-[2-(trifluoromethyl)-4-thiazolyl]carbamate](/img/structure/B12635570.png)

